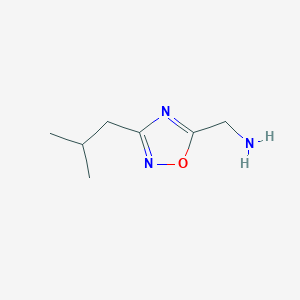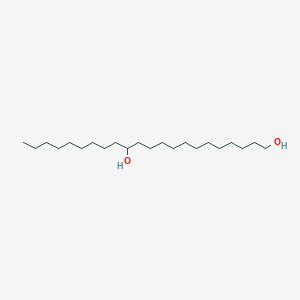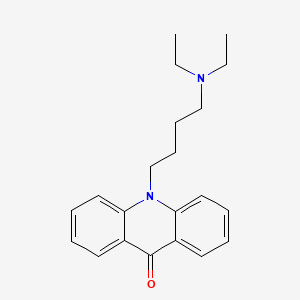
10-(4-(diethylamino)butyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(diethylamino)butyl)acridin-9(10H)-one is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(diethylamino)butyl)acridin-9(10H)-one typically involves the reaction of acridone with diethylaminobutyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the diethylamino group is introduced into the acridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
10-(4-(diethylamino)butyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
10-(4-(diethylamino)butyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-(4-(diethylamino)butyl)acridin-9(10H)-one involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of enzymes involved in DNA synthesis and repair.
類似化合物との比較
Similar Compounds
9-Aminoacridine: Known for its antibacterial and antimalarial properties.
9-Methylacridine: Used in the synthesis of various dyes and pigments.
9-Carboxyacridine: Studied for its potential as a corrosion inhibitor.
Uniqueness
10-(4-(diethylamino)butyl)acridin-9(10H)-one is unique due to its specific diethylamino substitution, which enhances its ability to intercalate into DNA and its potential biological activities. This makes it a valuable compound for research in medicinal chemistry and drug development.
特性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
10-[4-(diethylamino)butyl]acridin-9-one |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)15-9-10-16-23-19-13-7-5-11-17(19)21(24)18-12-6-8-14-20(18)23/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3 |
InChIキー |
QHSXELZOXIQJEU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


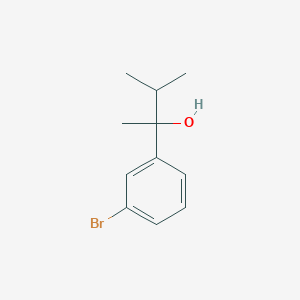
![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)
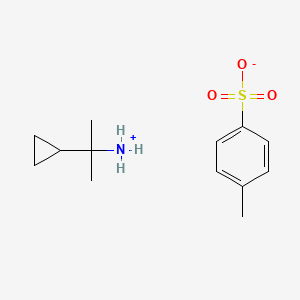

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
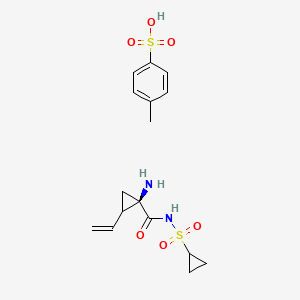
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
